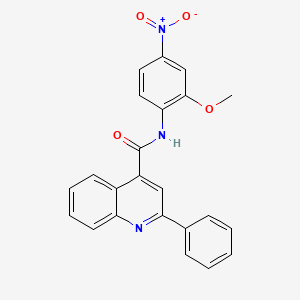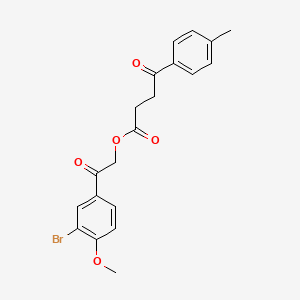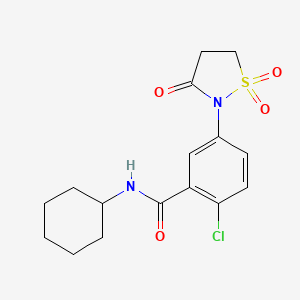![molecular formula C14H18FN3O3 B4932089 4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine](/img/structure/B4932089.png)
4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine is a complex organic compound featuring a morpholine ring substituted with a fluorinated nitrophenyl group and a pyrrolidinyl group
Méthodes De Préparation
The synthesis of 4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a fluorophenyl precursor, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution. The final step involves the formation of the morpholine ring. Industrial production methods may employ similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.
Major Products: These reactions can yield products such as amino derivatives, substituted phenyl derivatives, and reduced amine derivatives.
Applications De Recherche Scientifique
4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl and morpholine rings can interact with biological receptors or enzymes. These interactions can modulate biological pathways, leading to specific therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other fluorinated nitrophenyl derivatives and morpholine-containing molecules. Compared to these compounds, 4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]morpholine is unique due to the presence of both a fluorine atom and a nitro group, which can impart distinct chemical and biological properties. Other similar compounds include:
- 4-Fluoro-2-nitrophenylmorpholine
- 4-Nitro-2-fluorophenylpyrrolidine
- 4-Fluoro-2-nitrophenylpyrrolidine .
Propriétés
IUPAC Name |
4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c15-11-9-14(18(19)20)13(17-5-7-21-8-6-17)10-12(11)16-3-1-2-4-16/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFAENXXVSAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C(=C2)N3CCOCC3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4932006.png)

![N-(4-methylphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4932025.png)
![N'-(4-ethoxyphenyl)-N-[(4-ethylphenyl)methyl]oxamide](/img/structure/B4932033.png)





![N-{4-[(2-{[(furan-2-yl)methyl]sulfanyl}ethyl)sulfamoyl]phenyl}acetamide](/img/structure/B4932059.png)
![2-amino-4-(3,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4932064.png)
![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4932068.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one](/img/structure/B4932080.png)
![3,3-dimethyl-10-(3-methylbutanoyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4932103.png)
